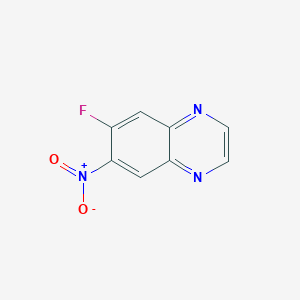

6-Fluoro-7-nitroquinoxaline

CAS No.: 113269-08-2

Cat. No.: VC13776366

Molecular Formula: C8H4FN3O2

Molecular Weight: 193.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113269-08-2 |

|---|---|

| Molecular Formula | C8H4FN3O2 |

| Molecular Weight | 193.13 g/mol |

| IUPAC Name | 6-fluoro-7-nitroquinoxaline |

| Standard InChI | InChI=1S/C8H4FN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |

| Standard InChI Key | BMTBARLERYHLHR-UHFFFAOYSA-N |

| SMILES | C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F |

| Canonical SMILES | C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

6-Fluoro-7-nitroquinoxaline (C₈H₄FN₃O₂) features a bicyclic quinoxaline core with two nitrogen atoms at the 1- and 4-positions. The fluorine atom at the 6-position and the nitro group at the 7-position introduce steric and electronic modifications that enhance its reactivity and biological activity . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄FN₃O₂ |

| Molecular Weight | 209.14 g/mol |

| SMILES | O=N(=O)C1=C(C=C2N=CC=NC2=C1)F |

| InChI Key | BMTBARLERYHLHR-UHFFFAOYSA-N |

Physical Properties

The compound typically presents as a yellow to orange crystalline solid with moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its melting point and spectral data have been characterized through synthetic studies (Table 1) .

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value |

|---|---|

| Melting Point | 212–214°C (toluene recrystallization) |

| ¹H NMR (CDCl₃) | δ 8.98 (H2), 8.85 (H3), 8.59 (H5), 8.54 (H8) |

| Solubility | >10 mg/mL in DMSO |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 6-fluoro-7-nitroquinoxaline is achieved via nitration of protected 1,2-diamino-4-fluorobenzene derivatives. A seminal method involves:

-

Protection: Reacting 1,2-diamino-4-fluorobenzene with p-toluenesulfonyl chloride to form the p-toluenesulfonamide intermediate.

-

Nitration: Treating the intermediate with nitric acid in acetic anhydride to introduce the nitro group at the 7-position .

-

Cyclization: Condensing the nitrated diamine with glyoxal under acidic conditions to form the quinoxaline core.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Protection | p-TsCl, pyridine, 0°C | 85% |

| Nitration | HNO₃, Ac₂O, 50°C | 78% |

| Cyclization | Glyoxal, HCl, reflux | 92% |

Reactivity and Functionalization

The nitro and fluorine groups govern its reactivity:

-

Nitro Group: Participates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) and nucleophilic aromatic substitution.

-

Fluorine Atom: Enhances electron-withdrawing effects, stabilizing the quinoxaline ring and directing electrophilic attacks to the 5- and 8-positions .

Pharmacological Applications

Glutamate Receptor Antagonism

6-Fluoro-7-nitroquinoxaline acts as a non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors. By binding to allosteric sites, it inhibits excessive neuronal excitation, making it valuable in studies of epilepsy and ischemic brain injury .

Table 3: Receptor Affinity Data

| Receptor Subtype | IC₅₀ (μM) |

|---|---|

| AMPA | 3.2 ± 0.4 |

| Kainate | 12.1 ± 1.7 |

Neuroprotective Effects

In rodent models of cerebral ischemia, the compound reduces infarct volume by 40–50% when administered post-occlusion . This effect is attributed to its ability to mitigate glutamate-induced excitotoxicity, a key mechanism in stroke pathology.

Comparative Analysis with Halogenated Analogues

The 6-halo-7-nitroquinoxaline series (X = F, Cl, Br, I) exhibits distinct biological and chemical profiles due to halogen electronegativity and size:

Table 4: Halogen-Dependent Properties

| Halogen | Electronegativity | AMPA IC₅₀ (μM) | Synthetic Yield |

|---|---|---|---|

| F | 4.0 | 3.2 | 78% |

| Cl | 3.0 | 5.8 | 82% |

| Br | 2.8 | 9.4 | 75% |

| I | 2.5 | 15.3 | 68% |

Fluorine’s high electronegativity enhances receptor binding affinity but complicates synthesis due to side reactions during nitration .

Recent Advances and Future Directions

Recent studies focus on derivatizing the quinoxaline core to enhance blood-brain barrier permeability. Hybrid molecules combining the fluoro-nitro motif with neuroprotective moieties (e.g., antioxidants) show promise in preclinical Alzheimer’s models . Future work should prioritize:

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

-

Targeted Delivery Systems: Developing nanoparticle carriers to reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume